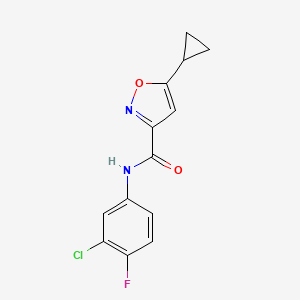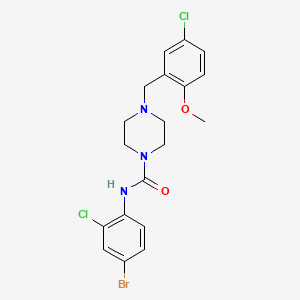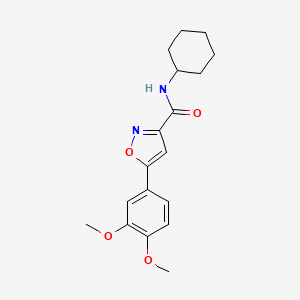![molecular formula C20H22N4O2 B4818103 N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4818103.png)
N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Übersicht
Beschreibung
N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as IMI (imidacloprid), is a neonicotinoid insecticide that has been widely used in agricultural practices. It was first introduced in 1991 and has since become one of the most widely used insecticides globally.
Wirkmechanismus
IMI acts as an agonist of the nicotinic acetylcholine receptor in insects, causing overstimulation of the nervous system and ultimately leading to paralysis and death. This mode of action is highly specific to insects, making it a highly effective insecticide while having minimal impact on non-target organisms.
Biochemical and Physiological Effects:
IMI has been shown to have a range of biochemical and physiological effects on insects. It has been found to disrupt feeding behavior, reduce reproductive capacity, and impair immune function. Additionally, it has been shown to have a negative impact on the development and survival of larvae.
Vorteile Und Einschränkungen Für Laborexperimente
IMI has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a valuable tool for studying insect behavior and physiology. Additionally, its low toxicity to mammals and birds makes it a safe alternative to other insecticides. However, its specificity to insects can also be a limitation, as it may not accurately reflect the impact of other insecticides on non-target organisms.
Zukünftige Richtungen
There are several potential future directions for research on IMI. One area of interest is the impact of IMI on pollinators, particularly bees. There is growing concern that neonicotinoid insecticides may be contributing to declines in bee populations, and further research is needed to fully understand the impact of these chemicals on these important pollinators. Additionally, there is interest in developing new formulations of IMI that are more effective against specific insect pests while having minimal impact on non-target organisms. Finally, there is a need for continued research on the long-term ecological impacts of IMI and other neonicotinoid insecticides.
Wissenschaftliche Forschungsanwendungen
IMI has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Additionally, it has been shown to have a low toxicity to mammals and birds, making it an attractive alternative to other insecticides.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)24(20(25)21-17-11-9-15(3)10-12-17)13-18-22-19(23-26-18)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCBZQCXYPZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4818024.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4818045.png)


![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4818076.png)
![5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)

![1-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4818091.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4818094.png)
